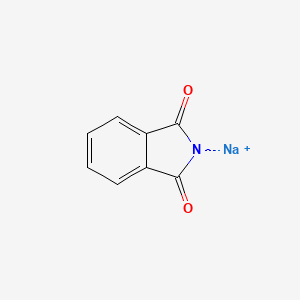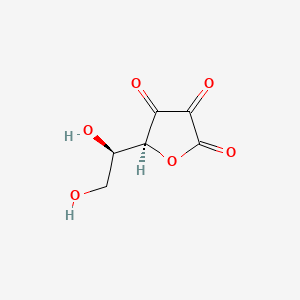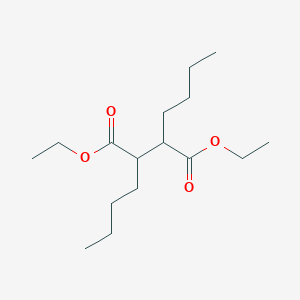
3-(1H-1,2,4-Triazole-1-yl)-D-alanine
Overview
Description
“3-(1H-1,2,4-Triazole-1-yl)-D-alanine” is a derivative of 1,2,4-triazole. 1,2,4-Triazole derivatives have been found to exhibit a wide range of biological activities, including acting as Strigolactone (SL) biosynthesis inhibitors . SL biosynthesis inhibitors have shown impressive activity in increasing shoot branching and inhibiting seed germination of root parasitic plants .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “3-(1H-1,2,4-Triazole-1-yl)-D-alanine”, often involves the use of 1H-1,2,4-triazole, K2CO3, and acetone . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “3-(1H-1,2,4-Triazole-1-yl)-D-alanine” is based on the 1,2,4-triazole ring. This ring is a five-membered tri-nitrogen aromatic heterocyclic structure, which can form diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der Waals force .Chemical Reactions Analysis
1,2,4-Triazole derivatives have been found to play a key role in suppressing shoot branching. They act as Strigolactone (SL) biosynthesis inhibitors, affecting the growth of plants .Scientific Research Applications
Anticancer Agents
1,2,4-triazole derivatives, including those with a 3-(1H-1,2,4-Triazole-1-yl)-D-alanine structure, have shown promising results as anticancer agents . They have been synthesized and evaluated against human cancer cell lines including MCF-7, Hela, and A549 . Some of these compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line . The safety of these compounds was also evaluated on MRC-5, a normal cell line, and most of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .
Antifungal Activity
Triazole compounds, including those with a 3-(1H-1,2,4-Triazole-1-yl)-D-alanine structure, have been synthesized and evaluated for their antifungal activity . These compounds have been tested against eight human pathogenic fungi . The influences of the piperazine moiety on the in vitro antifungal activities of all the target compounds were evaluated .
Root Growth Stimulant
Some 1,2,4-triazol derivatives, including those with a 3-(1H-1,2,4-Triazole-1-yl)-D-alanine structure, have been applied as new agro-chemicals . They function as root growth stimulants, promoting primary root length and influencing the levels of endogenous hormones (IAA, ABA, and GA3) to play an important role in controlling the primary root development .
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to exhibit a broad range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammation activities . These activities suggest that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.
Mode of Action
The unique structure of the triazole ring allows its derivatives to form diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der waals force . These interactions enable the compound to bind with a variety of enzymes and receptors in biological systems .
Biochemical Pathways
Some triazole derivatives have been reported to inhibit the activity of the enzyme ent-kaurene oxidase, which catalyzes a three-step oxidation reaction of ent-kaurene to ent-kaurenoic acid, a biosynthetic precursor of gibberellin . This suggests that 3-(1H-1,2,4-Triazole-1-yl)-D-alanine may also affect similar biochemical pathways.
Pharmacokinetics
The drug-likeness of a similar compound was investigated by predicting its pharmacokinetic properties . This suggests that similar studies could be conducted for 3-(1H-1,2,4-Triazole-1-yl)-D-alanine to understand its ADME properties and their impact on bioavailability.
Result of Action
Some 1,2,4-triazole derivatives have been reported to exhibit potent inhibitory activities against cancer cell lines . These compounds inhibited the proliferation of cancer cells by inducing apoptosis . This suggests that 3-(1H-1,2,4-Triazole-1-yl)-D-alanine may have similar effects.
Safety and Hazards
properties
IUPAC Name |
(2R)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1,6H2,(H,10,11)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWFTOJHOHJIMQ-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(C=N1)C[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,4-Triazole-1-yl)-D-alanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



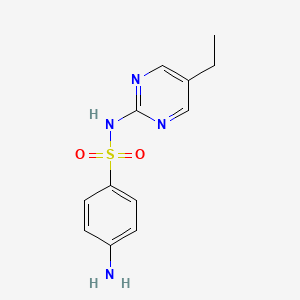


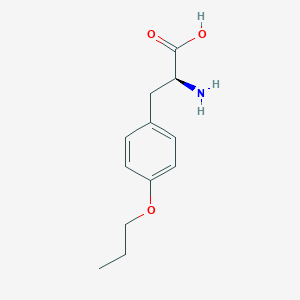
![6-Hydroxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B3327275.png)

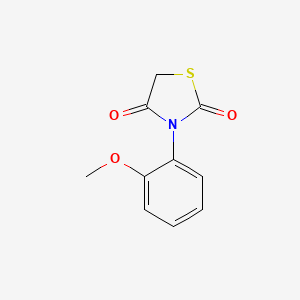
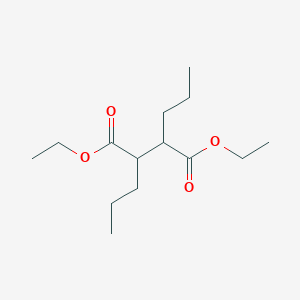

![(3Z)-5-methyl-3-[[5-(4-methylphenyl)furan-2-yl]methylidene]furan-2-one](/img/structure/B3327302.png)
